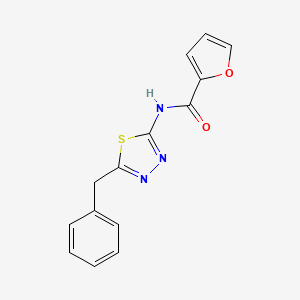

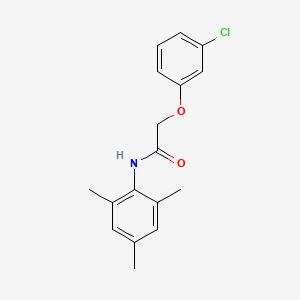

![molecular formula C8H12N2O3S2 B5527629 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound falls under the category of sulfonyl-thiophene derivatives, a class known for their diverse pharmacological activities and importance in medicinal chemistry. These compounds often feature in the development of drugs due to their varied biological activities.

Synthesis Analysis

Mechanosynthesis has emerged as a method for creating sulfonyl-(thio)ureas, including well-known anti-diabetic drugs, through stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates, offering a pathway that could be adapted for synthesizing our compound of interest (Tan et al., 2014).

Molecular Structure Analysis

The structure of thiophene sulfonyl derivatives and their reaction behavior provides a foundation for understanding the molecular framework and electronic configuration of similar compounds. Detailed spectral analysis can elucidate the molecular structure, offering insights into the compound’s electronic and spatial configuration (Cremlyn et al., 1981).

Applications De Recherche Scientifique

Mechanochemical Synthesis

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, showcasing a novel application in pharmaceutical manufacturing processes (Tan et al., 2014).

Carbonic Anhydrase Inhibition

Halogenated sulfonamides, including structures similar to 4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide, have been synthesized and shown potent inhibition against carbonic anhydrase (CA) IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Kinetic Resolution and Stereochemistry

The first catalytic kinetic resolution by N-sulfonylation using 2-isopropyl-4-nitrophenylsulfonyl chloride demonstrates the utility of sulfonamides in achieving stereochemical control in organic synthesis (Murray et al., 2017).

Antiproliferative Effects in Cancer Research

Sulfonamide derivatives have been investigated for their antiproliferative effects in cancer cells, including cancer stem cells, highlighting their potential in cancer therapy (Rotili et al., 2012).

Antimicrobial Activity

New thiophene derivatives, potentially including sulfonamide functionalities, have demonstrated antimicrobial activity, showing the versatility of these compounds in addressing bacterial resistance (Khalil et al., 2010).

Corrosion Inhibition

Sulfonamide derivatives have been explored as corrosion inhibitors for mild steel in acidic media, indicating their industrial applications in material preservation (Sappani & Karthikeyan, 2014).

Fluorescent Probes for Thiophenol Detection

A novel design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the analytical applications of sulfonamides in environmental and biological sciences (Wang et al., 2012).

Propriétés

IUPAC Name |

4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2/c1-5(2)10-15(12,13)6-3-7(8(9)11)14-4-6/h3-5,10H,1-2H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSGLKATYJPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propan-2-ylsulfamoyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5527556.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylcyclohexanecarboxamide](/img/structure/B5527559.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)

![1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B5527569.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)

![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)